3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline
Description
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is a fluorinated aromatic amine characterized by a difluoromethyl (–CF₂H) substituent at the 3-position and a 4-methoxybenzyloxy (–O–CH₂–C₆H₄–OCH₃) group at the 4-position of the aniline ring. The compound combines electronic modulation from fluorine atoms with steric bulk from the methoxybenzyl moiety, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sequential functionalization of the aniline core, including nucleophilic substitution for the benzyloxy group and fluorination steps .
Properties
IUPAC Name |
3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDOSDFRCKYNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxybenzyl Ether: This step involves the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group to form the methoxybenzyl ether.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.
Coupling with Aniline: The final step involves coupling the intermediate with aniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxybenzyl ether and aniline moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline are compared below with related compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings
Electronic Effects: The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs like 3-((4-methoxybenzyl)oxy)aniline, as the C–F bond resists oxidative degradation .
Steric and Lipophilic Effects :
- The 4-methoxybenzyloxy group contributes to higher lipophilicity (logP ~3.2) compared to simpler analogs like 4-methoxy-N-(4-methoxybenzyl)aniline (logP ~2.8), improving membrane permeability .
- Bulky substituents, such as the trimethylsilylpropoxy group in 5-(difluoromethyl)-2-methyl-4-[3-(trimethylsilyl)propoxy]aniline, reduce solubility but enhance binding affinity in hydrophobic pockets of enzymes .
Urea derivatives synthesized from 3-((4-methoxybenzyl)oxy)aniline exhibit immunomodulatory effects, indicating a possible therapeutic pathway for the difluoromethyl variant .
Biological Activity
3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of difluoromethyl and methoxybenzyl groups onto the aniline scaffold. The compound’s structure can be characterized by its molecular formula , with a molecular weight of approximately 239.23 g/mol. The presence of the difluoromethyl group is significant as it enhances lipophilicity and biological activity.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of difluoromethyl-substituted anilines have shown promising results against prostate cancer (DU145), cervical cancer (HeLa), and lung adenocarcinoma (A549) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating significant cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3f | DU145 | <5 |
| 3f | HeLa | <5 |
| 3f | A549 | <5 |
These findings suggest that this compound may function as a topoisomerase II inhibitor, similar to other compounds in its class, leading to DNA damage and subsequent cell death .
The mechanism by which this compound exhibits its biological effects may involve the formation of topoII-DNA cleavage complexes, which are critical for disrupting cellular replication processes. Dynamic docking studies have suggested that the compound binds effectively to the topoII enzyme, enhancing its inhibitory action .
Structure-Activity Relationships (SAR)
The SAR studies on related compounds indicate that modifications in the aromatic ring and the presence of fluorinated groups can significantly affect biological activity. For example, introducing various substituents at specific positions on the benzene ring can optimize potency and selectivity against cancer cells.
| Modification | Effect on Activity |
|---|---|
| Addition of -OCH3 | Increased solubility and potency |
| Difluoromethyl group | Enhanced lipophilicity and binding affinity |
The introduction of fluorinated groups has been shown to improve metabolic stability and overall drug-like properties, making such compounds more favorable candidates for further development in cancer therapy .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Case Study 1: A derivative similar to this compound was tested in vivo on mice bearing tumor xenografts. Results showed a significant reduction in tumor size compared to controls.
- Case Study 2: In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated levels of annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
